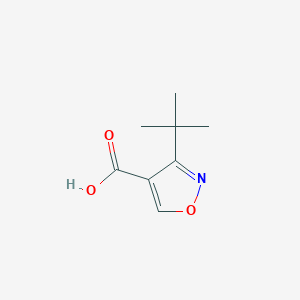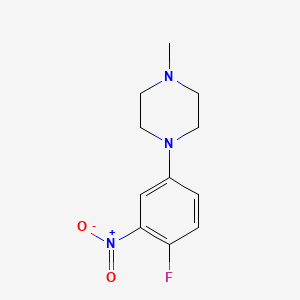
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
Descripción general
Descripción
“1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine” is a complex organic compound. It seems to contain a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also has a nitro group and a fluoro group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for “1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine” were not found, related compounds have been synthesized using various methods. For instance, 4-fluoro-3-nitrophenyl azide has been used for biomolecule immobilization and bioconjugation . Another related compound, N-(4-fluoro-3-nitrophenyl) acetamide, was synthesized to assess its antibacterial activity .
Aplicaciones Científicas De Investigación
Biomolecule Immobilization
This compound is utilized in the immobilization of biomolecules onto polymer surfaces. It acts as a photolinker that forms a covalent bond between the biomolecule and the surface upon photo-irradiation. This application is crucial for biochemical assays and chemical syntheses, where a stable attachment of biomolecules like enzymes, antibodies, or cells is required .
Bioconjugation
The compound serves as a versatile linker for bioconjugation processes. It is used to create covalent bonds between different biomolecules or between biomolecules and solid surfaces. This is particularly important for modifying molecules for various purposes, including therapeutic targeting and diagnostic applications .
Surface Engineering
In the field of surface engineering, “1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine” is applied to modify the properties of material surfaces. This modification can enhance the interaction with biological systems, which is beneficial for the development of biosensors and medical implants .
Rapid Diagnostics
The compound’s ability to quickly and effectively bind biomolecules makes it valuable in the development of rapid diagnostic tools. It can be used to immobilize antigens or antibodies on diagnostic strips, which are then used for the detection of various diseases .
Polymer Functionalization
It plays a role in the functionalization of polymers, where it helps in introducing functional groups onto polymers. This is essential for creating polymers with specific characteristics, such as increased biocompatibility or targeted drug delivery capabilities .
Nitrene Insertion Reactions
The compound has been shown to activate inert surfaces through nitrene insertion reactions without the need for any catalyst or reagent. This property is exploited in chemical syntheses and the preparation of functional materials .
Mecanismo De Acción
Target of Action
The targets of a compound depend on its structure and functional groups. For example, piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels .
Mode of Action
The mode of action involves the compound’s interaction with its targets. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if it targets neurotransmitter receptors, it could influence neuronal signaling pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWLNGQGSKVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



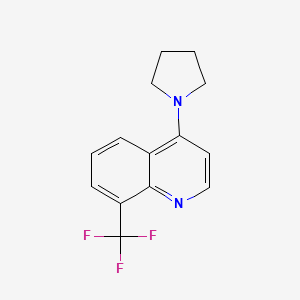

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)

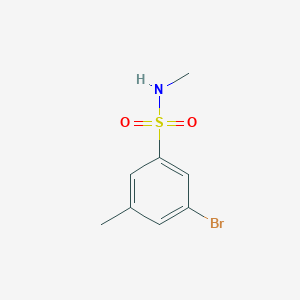

![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)



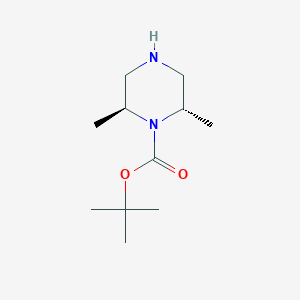
![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)
